Cas no 16641-82-0 (9H-Pyrido[3,4-b]indole-3-carboxylicacid, 1-methyl-, methyl ester)

9H-Pyrido[3,4-b]indole-3-carboxylicacid, 1-methyl-, methyl ester structure
16641-82-0 structure
Product Name:9H-Pyrido[3,4-b]indole-3-carboxylicacid, 1-methyl-, methyl ester
Numero CAS:16641-82-0
MF:C14H12N2O2
MW:240.257283210754
MDL:MFCD00436516
CID:210371
PubChem ID:5291723
Update Time:2025-04-19

9H-Pyrido[3,4-b]indole-3-carboxylicacid, 1-methyl-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Pyrido[3,4-b]indole-3-carboxylicacid, 1-methyl-, methyl ester
    • 1-Methyl-β-carboline-3-carboxylic acid methyl ester
    • methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate
    • 1-Methyl-9H-beta-carboline-3-carboxylic acid methyl ester
    • 1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester
    • SR-01000531634-1
    • S 437
    • Methyl 1-methyl-9H-beta-carboline-3-carboxylate #
    • 1-Methyl-
    • SR-01000531634
    • DTXSID10168100
    • LIAUJQLOCLVMMH-UHFFFAOYSA-N
    • HMS2349N19
    • Oprea1_103751
    • SMR000000993
    • AKOS003212564
    • D73242
    • 9Hb-carboline-3-carboxylic acid, 1-methyl-, methyl ester
    • Oprea1_002539
    • 16641-82-0
    • EU-0052694
    • MFCD00436516
    • BRN 0227256
    • 1-Methyl-9H-pyrido(3,4-b)indole-3-carboxylic acid methyl ester
    • CS-0062565
    • 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, methyl ester
    • A-carboline-3-carboxylic acid methyl ester
    • MLS000030804
    • 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester
    • methyl1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate
    • InChI=1/C14H12N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-7,16H,1-2H
    • CHEMBL1209196
    • STK716596
    • 1-Methyl-beta-carboline-3-carboxylic acid methyl ester
    • Methyl 1-methyl-9H-beta-carboline-3-carboxylate
    • MDL: MFCD00436516
    • Inchi: 1S/C14H12N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-7,16H,1-2H3
    • Chiave InChI: LIAUJQLOCLVMMH-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1=CC2C3C=CC=CC=3NC=2C(C)=N1)=O

Proprietà calcolate

  • Massa esatta: 240.089877630g/mol
  • Massa monoisotopica: 240.089877630g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 334
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 55Ų

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